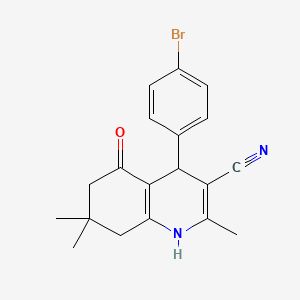
4-Aminobenzoic cinnamylidenehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic cinnamylidenehydrazide is an organic compound with the molecular formula C16H15N3O. It is a derivative of hydrazone and is known for its potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of an aminobenzoic acid moiety linked to a cinnamylidenehydrazide group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzoic cinnamylidenehydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Aminobenzoic acid hydrazide+Cinnamaldehyde→4-Aminobenzoic cinnamylidenehydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoic cinnamylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Applications De Recherche Scientifique
4-Aminobenzoic cinnamylidenehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-aminobenzoic cinnamylidenehydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure allows for versatile interactions with different biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminobenzoic (4-methoxybenzylidene)hydrazide
- 4-Methylbenzoic cinnamylidenehydrazide
- 2-Methoxybenzoic cinnamylidenehydrazide
- N-Methylanthranilic cinnamylidenehydrazide
Uniqueness
4-Aminobenzoic cinnamylidenehydrazide is unique due to its specific combination of the aminobenzoic acid and cinnamylidenehydrazide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds.
Propriétés
Numéro CAS |
97742-05-7 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-amino-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H15N3O/c17-15-10-8-14(9-11-15)16(20)19-18-12-4-7-13-5-2-1-3-6-13/h1-12H,17H2,(H,19,20)/b7-4+,18-12+ |
Clé InChI |
ZEFVWVLAAHAGBG-ZTKKEOLVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
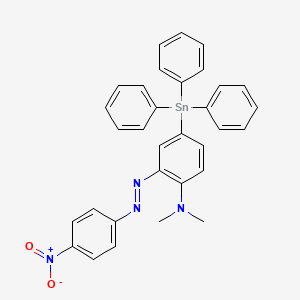
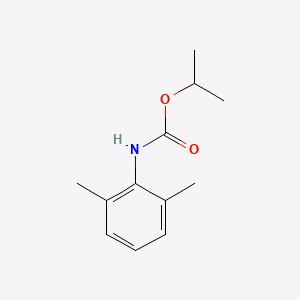

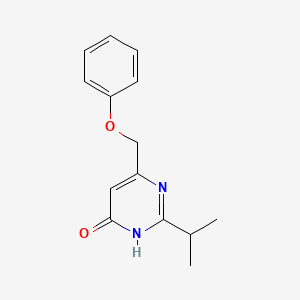

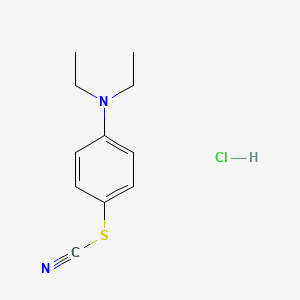
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)


